molecular formula C6H6N4O4 B15069911 3,6-diaminopyrazine-2,5-dicarboxylic Acid

3,6-diaminopyrazine-2,5-dicarboxylic Acid

Cat. No.: B15069911
M. Wt: 198.14 g/mol
InChI Key: VELGYJCKWFALBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3,6-diaminopyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate . Another method includes the preparation of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone or its disalt from 5-aminouracil . The reaction conditions typically involve the use of metal oxidants such as potassium ferricyanide and proton acceptors like potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Diaminopyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,3,5,6-tetramethylpyrazine results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .

Mechanism of Action

The mechanism of action of 3,6-diaminopyrazine-2,5-dicarboxylic acid is not extensively studied. its role as a ligand in MOFs suggests that it can coordinate with metal ions, potentially affecting the properties of the resulting materials. In biological applications, its fluorescent properties can be utilized for imaging purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diaminopyrazine-2,5-dicarboxylic acid is unique due to its combination of amino and carboxylic acid groups, which allows it to participate in a variety of chemical reactions and coordinate with metal ions in MOFs. This versatility makes it valuable in both materials science and pharmaceutical research .

Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

3,6-diaminopyrazine-2,5-dicarboxylic acid

InChI

InChI=1S/C6H6N4O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H2,8,9)(H2,7,10)(H,11,12)(H,13,14)

InChI Key

VELGYJCKWFALBF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.